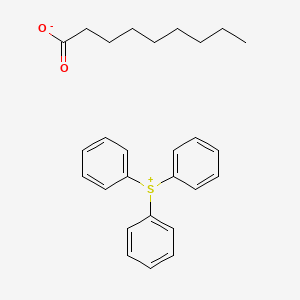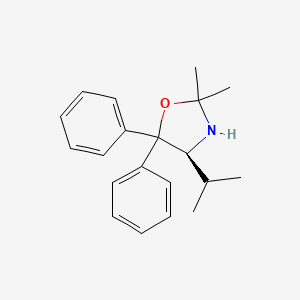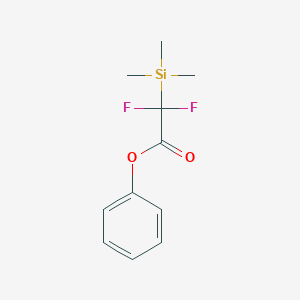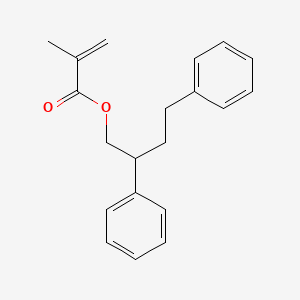
5,5'-(Ethyne-1,2-diyl)dipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-pyrimidinyl)ethyne is a compound that features two pyrimidine rings connected by an ethyne (acetylene) linkage. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyne linkage introduces a degree of rigidity and planarity to the molecule, which can influence its chemical reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-pyrimidinyl)ethyne typically involves coupling reactions that form the ethyne linkage between two pyrimidine rings. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for Bis(5-pyrimidinyl)ethyne are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(5-pyrimidinyl)ethyne can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized under strong conditions, potentially leading to the formation of diketones.
Reduction: The ethyne linkage can be reduced to form a single bond, converting the ethyne to an ethane linkage.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of Bis(5-pyrimidinyl)ethane.
Substitution: Formation of halogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(5-pyrimidinyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of Bis(5-pyrimidinyl)ethyne in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and pyrimidine rings can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-pyrimidinyl)ethyne: Similar structure but with pyrimidine rings at the 4-position.
Bis(5-pyridyl)ethyne: Similar structure but with pyridine rings instead of pyrimidine.
Bis(5-pyrimidinyl)methane: Similar structure but with a methane linkage instead of ethyne.
Uniqueness
Bis(5-pyrimidinyl)ethyne is unique due to the combination of the ethyne linkage and the pyrimidine rings, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
424838-43-7 |
|---|---|
Molekularformel |
C10H6N4 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-(2-pyrimidin-5-ylethynyl)pyrimidine |
InChI |
InChI=1S/C10H6N4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h3-8H |
InChI-Schlüssel |
ITQRRYPPEVHFTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)C#CC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)





![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)

![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)



